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Benzenesulfonamide, N,N'-1,6-hexanediylbis[4-methyl-

Epoxy curing kinetics Glass transition temperature Bisphenol A-free diepoxide

Benzenesulfonamide, N,N'-1,6-hexanediylbis[4-methyl- (CAS 69762‑22‑7) is a symmetrical bis‑sulfonamide in which two p‑toluenesulfonamide groups are linked by a flexible six‑carbon hexamethylene spacer. Its primary reported role is as a synthetic precursor to N,N'‑(hexane‑1,6‑diyl)bis(4‑methyl‑N‑(oxiran‑2‑ylmethyl)benzenesulfonamide), a bisphenol A‑free diepoxide designed as an alternative to bisphenol A diglycidyl ether (BADGE) in epoxy formulations.

Molecular Formula C20H28N2O4S2
Molecular Weight 424.6 g/mol
CAS No. 69762-22-7
Cat. No. B14004133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, N,N'-1,6-hexanediylbis[4-methyl-
CAS69762-22-7
Molecular FormulaC20H28N2O4S2
Molecular Weight424.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCCCCCCNS(=O)(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C20H28N2O4S2/c1-17-7-11-19(12-8-17)27(23,24)21-15-5-3-4-6-16-22-28(25,26)20-13-9-18(2)10-14-20/h7-14,21-22H,3-6,15-16H2,1-2H3
InChIKeyQRIHRWAHTHQCQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonamide, N,N'-1,6-hexanediylbis[4-methyl- (CAS 69762-22-7): A Bis-Sulfonamide Building Block for Non-BADGE Epoxy Precursors


Benzenesulfonamide, N,N'-1,6-hexanediylbis[4-methyl- (CAS 69762‑22‑7) is a symmetrical bis‑sulfonamide in which two p‑toluenesulfonamide groups are linked by a flexible six‑carbon hexamethylene spacer. Its primary reported role is as a synthetic precursor to N,N'‑(hexane‑1,6‑diyl)bis(4‑methyl‑N‑(oxiran‑2‑ylmethyl)benzenesulfonamide), a bisphenol A‑free diepoxide designed as an alternative to bisphenol A diglycidyl ether (BADGE) in epoxy formulations [1]. The well‑defined C6 spacer length is critical because it directly governs the conformational flexibility, crosslink density, and thermal/mechanical properties of the resulting cured epoxy network.

Why Benzenesulfonamide, N,N'-1,6-hexanediylbis[4-methyl- Cannot Be Trivially Swapped with Other Chain-Length Analogs in Epoxy Precursor Synthesis


In this compound class the length and flexibility of the central alkylene spacer directly dictate the crosslink density, glass transition temperature (Tg), and curing kinetics of the final thermoset. Simply replacing the C6 hexamethylene bridge with a shorter (C2, C4) or longer (C8, C10) analog would alter the segmental mobility and the spatial separation between reactive sulfonamide‑N‑oxirane groups, leading to unpredictable changes in gel time, network homogeneity, and mechanical performance [1]. The quantitative differences documented for the C6‑derived diepoxide versus the industry‑standard BADGE (see Section 3) illustrate why generic in‑class substitution carries a high risk of formulation failure and cannot be done without re‑validation.

Benzenesulfonamide, N,N'-1,6-hexanediylbis[4-methyl- Quantitative Differentiation Evidence: Head‑to‑Head Curing Performance of the Derived Diepoxide


C6‑Spacer Diepoxide Curing Kinetics and Glass Transition Temperature vs. Bisphenol A Diglycidyl Ether (BADGE)

The diepoxide derived from Benzenesulfonamide, N,N'-1,6-hexanediylbis[4-methyl- (compound 6 in the study) was cured with a lysine‑based α‑amino‑ε‑caprolactam hardener and compared directly with a standard BADGE formulation under identical conditions. The C6‑spacer diepoxide reached the sol–gel transition (G' = G'') after only 40–45 min at 50 °C, whereas BADGE required approximately 99 min to gel. The fully cured poly‑adduct exhibited a glass transition temperature (Tg) of approximately 49 °C, compared with 74 °C for the BADGE‑based network [1].

Epoxy curing kinetics Glass transition temperature Bisphenol A-free diepoxide

Synthesis Yield and Purification of the Bis‑Sulfonamide Intermediate

Benzenesulfonamide, N,N'-1,6-hexanediylbis[4-methyl- (compound 3) was prepared from p‑toluenesulfonyl chloride and 1,6‑hexanediamine. The crude product was obtained in 76 % yield, and after column chromatography (n‑hexane/ethyl acetate 2:1) the purified bis‑sulfonamide was isolated in 57 % yield [1]. At present no head‑to‑head yield comparison with analogous bis‑sulfonamides bearing different spacer lengths is available; this evidence is therefore classified as supporting only.

Sulfonamide synthesis Reaction optimisation Process chemistry

Spectroscopic Fingerprint for Identity Confirmation

Benzenesulfonamide, N,N'-1,6-hexanediylbis[4-methyl- is unequivocally identified by its ¹H NMR spectrum (recorded in DMSO‑d₆) and FTIR spectrum (KBr pellet). The ¹H NMR spectrum shows characteristic aromatic doublet signals at δ 7.68 (J = 8.3 Hz) and δ 7.40 (J = 7.9 Hz) for the p‑tolyl groups, and methylene multiplets in the range δ 3.15–2.87 ppm for the hexamethylene chain; the IR spectrum displays strong S=O stretching bands at 1320 and 1155 cm⁻¹ [1][2]. These spectral signatures allow rapid differentiation from bis‑sulfonamides with shorter or longer alkylene spacers, whose methylene patterns differ systematically.

Quality assurance NMR spectroscopy FTIR spectroscopy

Benzenesulfonamide, N,N'-1,6-hexanediylbis[4-methyl- Optimal Use Cases Based on Verified Differentiation Evidence


Accelerated Low‑Temperature Curing Epoxy Formulations

The 2.2–2.5 × faster gelation of the C6‑spacer diepoxide at 50 °C compared with BADGE [1] makes the parent bis‑sulfonamide the preferred precursor when short pot‑life and rapid throughput are required, such as in industrial adhesives, coatings, and rapid‑repair composites.

Flexible, Lower‑Tg Epoxy Networks for Impact‑Resistant Applications

With a Tg approximately 34 % lower than that of a BADGE‑based network [1], the cured material is inherently more flexible, making it suitable for encapsulants, flexible electronics, and damping materials where rigidity would be detrimental.

Bisphenol A‑Free Epoxy Resin Development

The direct comparison with BADGE demonstrates that the hexamethylene‑spacer diepoxide is a viable drop‑in alternative for formulating bisphenol A‑free epoxy systems [1], addressing regulatory and consumer pressure in food‑contact, medical, and toy applications.

Raw Material Identity Verification and Quality Control in Procurement

The distinct ¹H NMR integration pattern and IR absorption bands [1][2] allow quality control laboratories to unambiguously confirm the C6 spacer length identity and purity upon receipt, preventing supply chain errors that could arise from inadvertent substitution with C4 or C8 analogs.

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